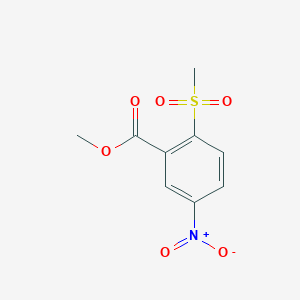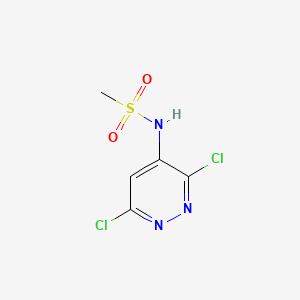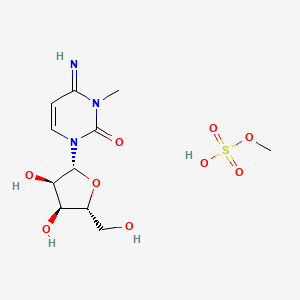
Methyl 2-(Methylsulfonyl)-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(Methylsulfonyl)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methylsulfonyl group and a nitro group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Methylsulfonyl)-5-nitrobenzoate typically involves the nitration of methyl benzoate followed by sulfonylation. The nitration process introduces the nitro group at the desired position on the benzene ring. This is usually achieved by treating methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors for nitration and sulfonylation processes to ensure consistent product quality and yield. Additionally, industrial methods may involve the use of alternative solvents and catalysts to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Methylsulfonyl)-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: Methyl 2-(Methylsulfonyl)-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(Methylsulfonyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(Methylsulfonyl)-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target molecules. Additionally, the methylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with specific amino acid residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(Methylsulfonyl)benzoate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Methyl 2-(Nitro)benzoate: Lacks the methylsulfonyl group, affecting its solubility and interaction with biological targets.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with biological molecules, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H9NO6S |
|---|---|
Molecular Weight |
259.24 g/mol |
IUPAC Name |
methyl 2-methylsulfonyl-5-nitrobenzoate |
InChI |
InChI=1S/C9H9NO6S/c1-16-9(11)7-5-6(10(12)13)3-4-8(7)17(2,14)15/h3-5H,1-2H3 |
InChI Key |
DCIBLIIGRNUSAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)


![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)



![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)




